Dimethyl (3-oxoheptyl)phosphonate
Description
Dimethyl (3-oxoheptyl)phosphonate is an organophosphorus compound characterized by a heptyl chain with a ketone group at the third carbon and a dimethyl phosphonate ester moiety at the terminal position. This compound serves as a key intermediate in pharmaceutical synthesis due to its dual reactivity: the ketone group enables further functionalization (e.g., reductions or nucleophilic additions), while the phosphonate group enhances stability and modulates solubility .
Properties
CAS No. |
92780-74-0 |
|---|---|
Molecular Formula |
C9H19O4P |
Molecular Weight |
222.22 g/mol |
IUPAC Name |
1-dimethoxyphosphorylheptan-3-one |
InChI |
InChI=1S/C9H19O4P/c1-4-5-6-9(10)7-8-14(11,12-2)13-3/h4-8H2,1-3H3 |
InChI Key |
JBSHNDZIDSKULB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CCP(=O)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (3-oxoheptyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, dimethyl phosphite can react with 3-oxoheptyl bromide under mild conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-oxoheptyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups attached to the phosphorus atom with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphonic acids, while reduction can produce phosphine oxides.
Scientific Research Applications
Dimethyl (3-oxoheptyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of dimethyl (3-oxoheptyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in catalysis and coordination chemistry. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2-Oxo vs. 3-Oxo Derivatives
- Dimethyl (2-Oxoheptyl)phosphonate (CAS: 36969-89-8): Structure: Ketone at C2 instead of C3. Synthesis: Prepared via condensation of glyoxylic acid with dibutyl phosphonate, yielding 222.219 g/mol (C₉H₁₉O₄P) . Applications: Used in prostaglandin synthesis, emphasizing the critical role of ketone positioning in directing regioselective reactions . Reactivity: The C2 ketone may exhibit faster enolate formation compared to C3 derivatives due to steric and electronic effects.
- Dimethyl (3-Oxoheptyl)phosphonate: Likely synthesized via similar methods but with modified carbonyl precursors. The C3 ketone may slow enolization kinetics, favoring alternative reaction pathways (e.g., Michael additions).
Halogen-Substituted Derivatives
- Dimethyl-(3,3-Difluoro-2-oxoheptyl)phosphonate: Synthesis Challenges: Produced alongside impurities like dimethyl-[(3Z)-3-fluoro-2-oxohept-3-en-1-yl]phosphonate, which complicate purification due to similar boiling points . Reactivity: Fluorine atoms increase electrophilicity at the ketone, enhancing susceptibility to nucleophilic attack compared to non-halogenated analogs .
Aromatic vs. Aliphatic Phosphonates
Dimethyl (3-Oxo-1,3-dihydro-isobenzofuran-1-yl)phosphonate :
- Structure : Incorporates an aromatic isobenzofuran ring.
- Synthesis : Prepared by heating 2-formylbenzoic acid with dimethyl phosphate at 100°C for 8 hours .
- Applications : Used in heterocyclic chemistry for constructing fused-ring systems, contrasting with aliphatic derivatives’ roles in linear chain elongations .
- Pyrene-Derived Aminophosphonates: Properties: Exhibit high emission quantum yields (e.g., 0.68 in aqueous buffer) due to aromatic conjugation, unlike aliphatic phosphonates . Biological Activity: Dimethyl [hydroxy(pyren-1-yl)methyl]phosphonate shows cytotoxicity against HeLa and MCF-7 cells (IC₅₀ ~10 µM), highlighting how aromaticity enhances bioactivity compared to aliphatic analogs .
Table 1: Comparison of Alkaline Hydrolysis Conditions for Phosphonate Derivatives
Stability and Reactivity Insights
- Atherton-Todd Reaction :
- Thermal Stability :
Industrial and Environmental Considerations
- Market Trends :
- Environmental Presence :
- Emerging pollutants like dimethyl octadecylphosphonate have been detected in surface waters, underscoring the need for monitoring long-chain phosphonates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
